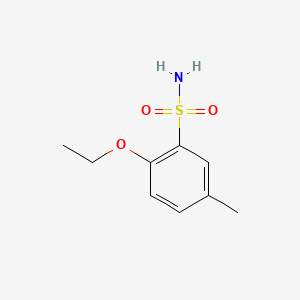
2-Ethoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S . It is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-methylbenzenesulfonamide consists of a benzene ring substituted with an ethoxy group, a methyl group, and a sulfonamide group . The InChI code for this compound is 1S/C9H13NO3S/c1-3-13-8-5-4-7 (2)6-9 (8)14 (10,11)12/h4-6H,3H2,1-2H3, (H2,10,11,12) and the InChI key is DPGOTEGIJVQWMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Ethoxy-5-methylbenzenesulfonamide is a powder with a melting point of 138-139 degrees Celsius . It has a molecular weight of 215.27 .Aplicaciones Científicas De Investigación
Synthesis of New Pyridines with Sulfonamide Moiety
Specific Scientific Field
Organic Chemistry
Summary of the Application
Sulfonamides are used in the synthesis of new pyridines via a cooperative vinylogous anomeric-based oxidation mechanism. This process involves the use of a novel quinoline-based dendrimer-like ionic liquid.
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride and 2 mol% of pyridine as a catalyst in CH2Cl2 at room temperature for 5 hours .
Results or Outcomes
The target molecules were achieved in short reaction times and high yields. The synthesized ionic liquid was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .
Antimicrobial Activities of Synthesized Sulfonamide Compounds
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Sulfonamide compounds, including N-(4-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .
Methods of Application or Experimental Procedures
The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis .
Results or Outcomes
All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
Synthesis of Novel Indole-Like Molecules
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Sulfonamides are used in the synthesis of novel indole-like molecules, which are potential cannabinoid agonists .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of methyl 3-(2-(N-morpholino)ethyl-5-methoxybenzofuran-2-carboxylate .
Results or Outcomes
The synthesized molecules were characterized using suitable techniques . The study is part of a research program targeting novel indole-like molecules as potential cannabinoid agonists .
Synthesis of Sulfonamide Derivatives
Summary of the Application
Several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF), N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), 1-tosyl-1H-imidazole (PSASF-x), 4-methyl-N-(pyridin-4-yl)benzenesulfonamide (PSASF-2), and 1-ethyl-4-tosylpiperazine (PSASF-3) have been synthesized .
Methods of Application or Experimental Procedures
The antibacterial properties of the drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis .
Results or Outcomes
Synthesis of Novel Benzofuran Derivatives
Summary of the Application
Sulfonamides are used in the synthesis of novel benzofuran derivatives, which are potential cannabinoid agonists .
Results or Outcomes
The synthesized molecules were characterized using suitable techniques . The study is part of a research program targeting novel benzofuran derivatives as potential cannabinoid agonists .
Synthesis of Sulfonamide Derivatives for Antifungal and Herbicidal Properties
Specific Scientific Field
Agricultural Chemistry
Summary of the Application
Sulfonamides are commonly used in agriculture because of their antifungal and herbicidal properties . Many sulfonamide compounds have been identified .
Results or Outcomes
All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa . The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
Safety And Hazards
The safety data sheet for 2-Ethoxybenzamide, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .
Propiedades
IUPAC Name |
2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGOTEGIJVQWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655654 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-methylbenzenesulfonamide | |
CAS RN |
187471-14-3 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


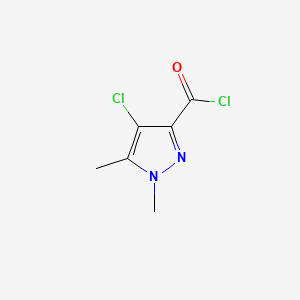
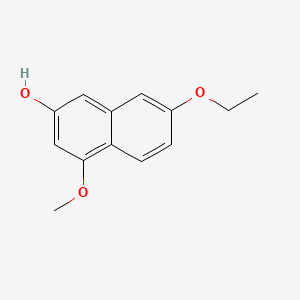
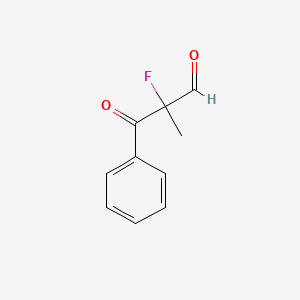
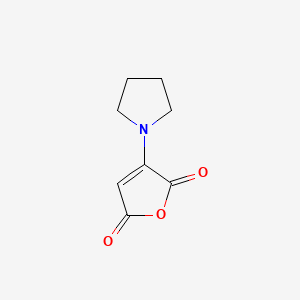
![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)
![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)
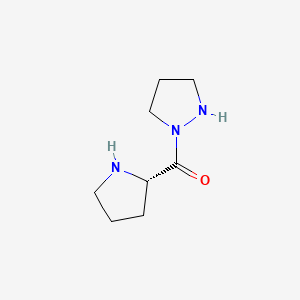
![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)